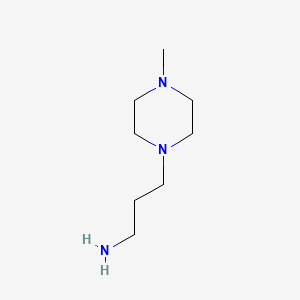

1-(3-Aminopropyl)-4-methylpiperazine

Description

Background and Significance in Chemical and Biomedical Sciences

The significance of 1-(3-Aminopropyl)-4-methylpiperazine lies in its bifunctional nature. The primary amine group offers a reactive site for a wide range of chemical transformations, including amidation, imine formation, and alkylation. The methylpiperazine ring, a common scaffold in medicinal chemistry, often contributes to desirable pharmacokinetic properties in drug candidates, such as improved solubility and the ability to cross biological membranes.

In the biomedical field, the piperazine (B1678402) moiety is a well-established pharmacophore found in numerous approved drugs, including antihistamines and antipsychotics. The presence of the aminopropyl side chain in this compound provides a convenient handle for chemists to incorporate this important structural motif into novel therapeutic agents. Furthermore, the basic nature of the amino groups allows for the formation of salts, which can enhance the bioavailability of drug molecules. The compound has also been investigated for its potential antimicrobial properties, suggesting a possible role in the development of new antibiotics. nih.gov

Overview of Research Trajectories Involving the Compound

Research involving this compound has predominantly followed two main trajectories: its use as a versatile building block in organic synthesis and its incorporation as a functional component in materials science and medicinal chemistry.

As a synthetic intermediate, it is frequently employed to introduce the methylpiperazine group into a target molecule. A notable example is its use as a precursor in the synthesis of furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide. fishersci.com This reaction highlights the utility of the primary amine for forming amide bonds, a fundamental linkage in many biologically active compounds.

In a more advanced application within the biomedical field, researchers have utilized this compound to functionalize polymers for gene delivery. Specifically, it has been used to end-cap a biodegradable poly(β-amino ester), creating a material capable of forming multilayered films that can release DNA for cellular transfection. This research trajectory leverages the compound's ability to interact with anionic molecules like DNA and its low cytotoxicity, showcasing its potential in the development of novel therapeutic delivery systems.

Scope and Objectives of the Research Outline

This article aims to provide a focused and comprehensive overview of the academic research centered on this compound. The primary objective is to detail its role and significance in the chemical and biomedical sciences by presenting established research findings. The subsequent sections will delve into specific examples of its application, supported by data from the scientific literature, to illustrate the compound's utility and the ongoing research efforts to harness its chemical properties.

Detailed Research Findings

Application in Biomedical Polymer Synthesis

A significant area of research for this compound is in the development of advanced materials for biomedical applications. One study focused on creating biodegradable polyelectrolyte surfaces for gene delivery. In this research, the compound was used as an end-capping agent for a poly(β-amino ester) (PBAE). This modification was crucial for the polymer's ability to electrostatically interact with DNA and for its favorable biodegradability and low toxicity.

The resulting functionalized polymer was then used to create multilayer films. These films were designed for the sustained release of DNA, a key requirement for effective gene therapy. The study demonstrated that these films could release DNA over a 24-hour period, leading to high levels of exogenous gene expression in primary human glioblastoma cells. This research highlights the critical role of this compound in designing sophisticated drug delivery systems.

| Property | Value |

| Application | End-capping agent for poly(β-amino ester) in gene delivery |

| Resulting Material | Biodegradable polyelectrolyte multilayer films |

| Key Feature | Sustained DNA release over 24 hours |

| Outcome | High exogenous gene expression in human glioblastoma cells |

Use as a Precursor in Organic Synthesis

In the realm of organic chemistry, this compound serves as a readily available starting material for the synthesis of more complex molecules. Its utility is demonstrated in its reaction with furan-2-carbonyl chloride to produce furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide. fishersci.com This reaction is a straightforward example of nucleophilic acyl substitution, where the primary amine of this compound attacks the carbonyl carbon of the acid chloride.

This synthetic route provides an efficient method for incorporating the methylpiperazinyl-propyl moiety into a molecule containing a furan (B31954) ring, which is also a common structural element in various pharmaceuticals.

| Reactant 1 | Reactant 2 | Product |

| This compound | Furan-2-carbonyl chloride | Furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-10-5-7-11(8-6-10)4-2-3-9/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUABPVONIGVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063527 | |

| Record name | 1-Piperazinepropanamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4572-03-6 | |

| Record name | 1-(3-Aminopropyl)-4-methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4572-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinepropanamine, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004572036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Aminopropyl)-4-methylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazinepropanamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperazinepropanamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methylpiperazin-1-yl)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(3-Aminopropyl)-4-methylpiperazine

The synthesis of this compound can be approached through several established methods in organic chemistry. While specific literature detailing the synthesis of this exact molecule is not extensively published, plausible routes can be described based on well-known reactions.

Buchwald–Hartwig Amination Approaches

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction typically involves the coupling of an amine with an aryl or vinyl halide or triflate. wikipedia.org While not explicitly documented for the synthesis of this compound from aliphatic precursors, the principles of this reaction could be adapted.

A hypothetical Buchwald-Hartwig approach to a related structure would involve a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to couple an amine with a halo-compound. youtube.com The catalytic cycle generally proceeds through oxidative addition of the halide to the Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.org The choice of ligand is crucial and often involves bulky, electron-rich phosphines to enhance reaction efficiency. youtube.com

Table 1: Key Components in Buchwald-Hartwig Amination

| Component | Function | Common Examples |

| Catalyst Precursor | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the catalyst and facilitates key reaction steps | XPhos, SPhos, BINAP, DPPF |

| Base | Deprotonates the amine | NaOt-Bu, KOt-Bu, Cs₂CO₃ |

| Solvent | Provides the reaction medium | Toluene, Dioxane, THF |

Reaction with N-(3-bromopropyl)phthalimide followed by hydrazine (B178648) monohydrate

A more conventional and well-established route for synthesizing primary amines like this compound is a variation of the Gabriel synthesis. This method involves two main steps:

Nucleophilic Substitution: 1-Methylpiperazine (B117243) is reacted with N-(3-bromopropyl)phthalimide. In this Sₙ2 reaction, the secondary amine nitrogen of 1-methylpiperazine acts as a nucleophile, displacing the bromide ion from the propyl chain to form an N-alkylated phthalimide (B116566) intermediate. This step effectively protects the primary amine that will be revealed in the next step.

Deprotection (Hydrazinolysis): The resulting phthalimide intermediate is then treated with hydrazine monohydrate. The hydrazine attacks the carbonyl centers of the phthalimide group, leading to the formation of a stable cyclic hydrazide byproduct and liberating the desired primary amine, this compound.

This sequence is a reliable method for the preparation of primary amines, as it prevents the over-alkylation that can occur in direct reactions with alkyl halides.

Other Amination Reactions

Other synthetic strategies can also be envisioned for the preparation of this compound.

One such method is the alkylation of 1-methylpiperazine with 3-chloropropanenitrile , followed by the reduction of the nitrile group.

Step 1 (Alkylation): 1-Methylpiperazine is reacted with 3-chloropropanenitrile. The nucleophilic nitrogen of the piperazine (B1678402) displaces the chloride, forming 3-(4-methylpiperazin-1-yl)propanenitrile.

Step 2 (Reduction): The nitrile group of the intermediate is then reduced to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the final product.

Another potential route is the reductive amination of a suitable carbonyl compound. This would involve reacting 1-methylpiperazine with a three-carbon aldehyde bearing a protected amino group, or a related precursor, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Functionalization and Derivatization Strategies Utilizing the Compound

The presence of a terminal primary amine group makes this compound a valuable building block for further chemical synthesis, particularly for creating amide linkages.

Formation of Amide Linkages

The primary amine of this compound readily undergoes acylation reactions with carboxylic acids or their derivatives to form stable amide bonds.

Reaction with Acyl Chlorides: A common method involves reacting the amine with an acyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. This is often referred to as the Schotten-Baumann reaction.

Reaction with Carboxylic Acids: Direct reaction with a carboxylic acid requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Table 2: Common Conditions for Amide Bond Formation

| Reagent | Coupling Partner | Key Conditions | Byproduct |

| Acyl Chloride | This compound | Aprotic solvent (e.g., DCM, THF), Base (e.g., Et₃N) | HCl (neutralized by base) |

| Carboxylic Acid | This compound | Coupling agent (e.g., EDC, DCC), Aprotic solvent (e.g., DMF, DCM) | Urea derivative |

Reactions with Furan-2-carbonyl Chloride for Furan-2-carboxylic Acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide

A specific and documented application of this compound is its use as a precursor in the synthesis of Furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide. fishersci.comfishersci.cacymitquimica.com

This transformation is a direct example of the amide bond formation described previously. The primary amine of this compound is reacted with furan-2-carbonyl chloride. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of the target amide. This reaction highlights the utility of this compound as a scaffold for introducing the methylpiperazinylpropyl moiety into more complex molecules, particularly in the synthesis of compounds with potential biological activity.

Incorporation into Complex Molecular Architectures

This compound serves as a key precursor in the synthesis of diverse and complex molecules due to the differential reactivity of its primary and tertiary amine groups. The terminal primary amine is a potent nucleophile, readily participating in amide bond formation and other coupling reactions, while the methylpiperazine moiety often imparts desirable physicochemical properties, such as increased solubility and the ability to act as a basic center.

A straightforward example of its use is in the synthesis of furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide. fishersci.comcymitquimica.com This reaction involves the acylation of the primary amine of this compound with furan-2-carbonyl chloride, forming a stable amide bond. fishersci.com This type of transformation highlights its role as a versatile scaffold for introducing the methylpiperazine group into a variety of molecular frameworks. Its integration into more sophisticated structures, such as peptidyl α-ketoamides and inhibitors for the kinesin spindle protein, further underscores its utility in medicinal chemistry. nih.govunige.net

Derivatization for Analytical Detection

In analytical chemistry, the detection and quantification of low-concentration or poorly responsive analytes often require chemical derivatization to enhance their signal in techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS). While specific derivatization protocols for this compound are not extensively detailed in the reviewed literature, the principles for derivatizing primary amines are well-established and applicable.

The primary amine group of the molecule is the target for derivatization. Reagents that react with primary amines to introduce chromophores (for UV-Vis detection), fluorophores (for fluorescence detection), or permanently charged moieties (for enhanced ionization in mass spectrometry) can be employed. For instance, reagents like dansyl chloride or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) are commonly used to tag primary amines, significantly improving detection limits. For LC-MS analysis, derivatization agents can be chosen to introduce a fixed positive charge, which improves ionization efficiency in electrospray ionization (ESI) mode, leading to substantially lower limits of detection. nih.gov This strategy is crucial for accurately measuring trace amounts of amine-containing compounds in complex biological or environmental samples. nih.gov

End-capping Reactions in Polymer Synthesis

In polymer chemistry, this compound is utilized as an "end-capping" agent, a molecule that reacts with the termini of a polymer chain to modify its properties. This is particularly prominent in the synthesis of poly(β-amino ester)s (PBAEs), a class of biodegradable polymers investigated for gene delivery. acs.orgnih.gov

PBAEs are typically synthesized by the conjugate addition of a primary or bis(secondary) amine to a diacrylate. The resulting polymer chains possess reactive acrylate (B77674) termini. The addition of this compound to the polymerization reaction serves to quench these reactive ends. The primary amine of the molecule reacts with the terminal acrylates, effectively capping the polymer chain. acs.orgnih.gov This end-capping process is critical for several reasons: it terminates polymer growth, helps to control the final molecular weight, and imparts the physicochemical characteristics of the methylpiperazine group to the polymer. The tertiary amine of the piperazine ring can be protonated at physiological pH, enhancing the polymer's ability to electrostatically interact with and condense anionic molecules like DNA, which is a crucial step for effective gene delivery. acs.orgnih.gov

| Polymer System | End-Capping Agent | Purpose of End-Capping | Application |

| Poly(1,4-butanediol diacrylate-co-4-amino-1-butanol) | This compound | Terminate polymerization and introduce cationic groups. acs.orgnih.gov | Gene Delivery |

Reactions with Activated Dihydroartemisinin (B1670584)

The lactol group at the C-10 position of DHA is a key site for chemical modification. Syntheses of other C-10 amino-artemisinin derivatives have been reported, often involving the replacement of the oxygen at C-10 with a nitrogen atom. researchgate.net It is plausible that under appropriate conditions, the primary amine of this compound could react with an activated form of DHA, such as a C-10 ester or halide, to form a new C-N bond, yielding an artemisinin (B1665778) derivative functionalized with the aminopropyl-methylpiperazine moiety. Such derivatives are of interest in antimalarial drug discovery. nih.govcsu.edu.au

Conjugation in Rhein-Based Derivatives

There is no readily available scientific literature describing the specific conjugation of this compound with rhein (B1680588) or its derivatives. Rhein, an anthraquinone (B42736) compound found in rhubarb, has a carboxylic acid group that could potentially be activated and coupled with the primary amine of this compound to form an amide bond. This type of conjugation is a common strategy in medicinal chemistry to combine the properties of two different pharmacophores. However, specific examples or protocols for this particular transformation have not been reported in the reviewed sources.

Integration into Peptidyl α-Ketoamides

This compound has been successfully integrated into the structure of peptidyl α-ketoamides, which are designed as inhibitors of cysteine proteases like calpains. nih.govnih.gov In this context, the molecule is used to modify the C-terminal (primed) region of the peptide inhibitor.

The synthesis involves a coupling reaction between the α-ketoacid of the peptide portion and the primary amine of this compound. nih.gov This is typically achieved using standard peptide coupling reagents, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxybenzotriazole (HOBt). nih.gov The incorporation of the methylpiperazine group is a strategic choice aimed at improving the pharmacological properties of the inhibitor. Specifically, this moiety is introduced to potentially enhance the ability of the compound to cross the blood-brain barrier, a critical feature for drugs targeting neurodegenerative diseases where calpain overactivation is implicated. nih.govnih.gov One such compound, Cbz-Leu-D,L-Abu-CONH-(CH₂)₃-(4-methylpiperazin-1-yl), has demonstrated useful concentrations in the brain in animal studies. nih.govnih.gov

| Peptidyl α-Ketoamide Structure | Synthetic Method | Purpose of Integration |

| Cbz-L-Leu-D,L-AA-CONH-(CH₂)₃-(4-methylpiperazin-1-yl) | Amide coupling using EDC/HOBt. nih.gov | To potentially enhance blood-brain barrier penetration. nih.govnih.gov |

Chemical Modifications for Kinesin Spindle Protein Inhibitors

The 3-aminopropyl structural motif is a recognized component in the design of potent inhibitors for the Kinesin Spindle Protein (KSP), a motor protein essential for mitosis and a target for anticancer drugs. nih.gov While not a direct modification of this compound itself, the synthesis of novel KSP inhibitors often involves incorporating an N-(3-aminopropyl) group into a larger, more complex heterocyclic core.

Amidation for N-nitrosamine Impurity Studies

The primary amino group of this compound makes it susceptible to nitrosation under specific conditions, leading to the formation of N-nitrosamine impurities. N-nitrosamines are a class of compounds that are of significant concern in the pharmaceutical industry due to their potential carcinogenic properties. Regulatory bodies worldwide have stringent requirements for the control and monitoring of these impurities in drug substances and products.

While specific studies detailing the amidation of this compound for the express purpose of N-nitrosamine impurity analysis are not extensively documented in publicly available literature, the chemical principles are well-established. The secondary amine within the piperazine ring is a potential site for nitrosation. To investigate this, a potential analytical approach involves the synthesis of the corresponding N-nitroso derivative as a reference standard.

A plausible synthetic route to the potential N-nitrosamine impurity, N-nitroso-1-(3-aminopropyl)-4-methylpiperazine, would involve the reaction of this compound with a nitrosating agent, such as sodium nitrite, under acidic conditions. The primary amine is less likely to form a stable nitrosamine (B1359907) compared to the secondary amine within the piperazine ring.

A well-documented amidation reaction of this compound involves its use as a precursor in the synthesis of furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide. fishersci.comfishersci.cacymitquimica.com This reaction showcases the reactivity of the primary amino group.

Reaction Scheme:

This compound reacts with furan-2-carbonyl chloride to yield furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide.

This established amidation reaction provides a basis for understanding the reactivity of the primary amine. For the study of N-nitrosamine impurities, a controlled synthesis of the potential N-nitroso derivative would be crucial for developing and validating analytical methods to detect and quantify this impurity at trace levels in pharmaceutical products.

Table 1: Hypothetical Reaction Parameters for N-Nitrosamine Synthesis

| Parameter | Condition |

|---|---|

| Starting Material | This compound |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) |

| Solvent | Aqueous solution |

| Acid | Hydrochloric Acid (HCl) or Acetic Acid |

| Temperature | 0-5 °C |

| Reaction Time | 1-2 hours |

Advanced Synthetic Techniques and Green Chemistry Considerations

The synthesis of this compound and its derivatives can be approached through various methodologies, with a growing emphasis on advanced techniques that align with the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. instituteofsustainabilitystudies.comnih.gov

Advanced Synthetic Techniques:

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of pharmaceutical intermediates. beilstein-journals.orgasynt.com These benefits include enhanced heat and mass transfer, improved reaction control, increased safety, and the potential for automation and scalability. mdpi.comdrreddys.com The synthesis of this compound could be adapted to a flow process, potentially leading to higher yields, improved purity, and a smaller manufacturing footprint.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a cornerstone of green chemistry, offering high selectivity and specificity under mild reaction conditions. mdpi.comkcl.ac.uk While specific biocatalytic routes for the synthesis of this compound are not widely reported, the broader field of biocatalysis for the synthesis of heterocyclic compounds is rapidly advancing. nih.govresearchgate.net Enzymes could potentially be employed in steps such as the formation of the piperazine ring or the introduction of the aminopropyl side chain.

Green Chemistry Considerations:

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. instituteofsustainabilitystudies.com Key considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. jddhs.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Prevention | Optimize reaction conditions to minimize byproduct formation. |

| Atom Economy | Select synthetic routes with high atom economy. |

| Less Hazardous Chemical Syntheses | Use less toxic reagents and solvents. |

| Designing Safer Chemicals | Not directly applicable to the synthesis of a specific compound. |

| Safer Solvents and Auxiliaries | Replace traditional organic solvents with water or bio-based solvents. |

| Design for Energy Efficiency | Utilize catalytic methods and conduct reactions at lower temperatures. |

| Use of Renewable Feedstocks | Investigate bio-based starting materials for the synthesis. |

| Reduce Derivatives | Avoid unnecessary protection and deprotection steps. |

| Catalysis | Employ catalytic hydrogenation or enzymatic reactions. |

| Design for Degradation | Not directly applicable to the synthesis of a stable intermediate. |

| Real-time analysis for Pollution Prevention | Implement in-process controls to monitor reaction progress and prevent excursions. |

By integrating these advanced synthetic techniques and green chemistry principles, the production of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Medicinal Chemistry and Drug Discovery Applications

Role as a Privileged Structure and Building Block in Drug Development

The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple biological targets, thereby appearing in a variety of medicinally active compounds. The piperazine (B1678402) moiety, a core component of 1-(3-Aminopropyl)-4-methylpiperazine, is widely recognized as such a privileged scaffold.

Utility in Creating Complex Molecular Structures for Therapeutic Agents

This compound serves as a versatile precursor in organic synthesis, facilitating the construction of more complex molecules with therapeutic potential. Its primary amine and tertiary amine functionalities offer multiple points for chemical modification, allowing for its incorporation into a wide array of molecular architectures. For instance, it is utilized as a precursor in the synthesis of furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide through a reaction with furan-2-carbonyl chloride. This reactivity highlights its utility as a foundational element for creating libraries of compounds for drug screening. The bifunctional nature of the molecule, with two reactive nitrogen atoms, allows it to act as a linker, connecting different pharmacophoric groups to achieve desired biological activities.

Contribution to Diverse Therapeutic Areas

Derivatives of the piperazine scaffold, and by extension, compounds synthesized from this compound, have demonstrated utility across a broad spectrum of therapeutic areas. The piperazine nucleus is a common feature in drugs targeting the central nervous system (CNS), including antipsychotics and antihistamines. Furthermore, the incorporation of this moiety has been explored in the development of antimicrobial agents, with some derivatives showing potential as new antibiotics. The adaptability of the piperazine ring allows for the fine-tuning of physicochemical properties such as solubility and basicity, which are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The distinct components of this compound, the piperazine ring and the aminopropyl chain, play significant roles in its interaction with biological targets.

Influence of the Piperazine Ring and Aminopropyl Chain on Biological Activity

The piperazine ring, with its two nitrogen atoms, can significantly influence the polarity and basicity of a molecule, which in turn affects its solubility, cell permeability, and binding to target proteins. The chair conformation of the piperazine ring also provides a degree of structural rigidity, which can be advantageous for specific receptor interactions.

The aminopropyl chain, on the other hand, introduces flexibility and acts as a spacer, allowing the piperazine moiety and any attached functional groups to orient themselves optimally for binding. The length and nature of this linker are critical determinants of biological activity. For example, in the context of G-quadruplex ligands, the aminopropyl chain can position the piperazine group for effective interaction with the grooves of the DNA structure.

Modulating Activity Through Substituent Effects

The biological activity of compounds derived from this compound can be modulated by introducing various substituents. Modifications can be made to the primary amine of the aminopropyl chain or by altering the methyl group on the piperazine ring. These changes can affect the compound's size, shape, lipophilicity, and hydrogen bonding capacity, thereby influencing its binding affinity and selectivity for a particular target. While specific SAR studies on substituted derivatives of this compound are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest that such modifications would be a standard approach to optimize its therapeutic potential.

SAR in G-Quadruplex Ligand Development

A significant area where the this compound moiety has shown promise is in the development of ligands that target G-quadruplexes. These are non-canonical secondary structures of DNA and RNA that are implicated in cancer and other diseases. A notable example is the development of naphthalene (B1677914) diimide (NDI) G-quadruplex ligands.

In a study of divalent NDI ligands, the compound bis-N,Ń-2,7-(3-(4-methyl-piperazin-1-yl)propyl)-1,4,5,8-naphthalenetetracarboxylic diimide, which incorporates the N-methylpiperazine propyl side chain, demonstrated notable anticancer activity. Subsequent SAR studies on this scaffold involved modifying the spacer and the nature of the cationic groups. nih.govnih.gov

These studies revealed that the N-methylpiperazine propyl side chains play a crucial role in the antiparasitic and antiproliferative activity of the NDI derivatives. Several of these compounds exhibited sub-micromolar activity against Trypanosoma brucei and Leishmania major parasites. nih.govnih.gov Interestingly, a clear correlation between the G4 binding affinity and the observed biological activity was not always found, suggesting that other mechanisms of action may be at play. nih.govnih.gov

Further research into tetrasubstituted naphthalene diimide compounds, such as QN-302, has highlighted the importance of side chains in G-quadruplex interactions. The pendant side chains, which can include moieties similar to the aminopropyl-methylpiperazine group, reside in the grooves of the G-quadruplex. The nature of these side chains significantly influences the binding affinity and cellular potency of the compounds.

| Compound Type | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| bis-N,Ń-2,7-(3-(4-methylpiperazin-1-yl)propyl)-1,4,5,8-naphthalenetetracarboxylic diimide | N-methylpiperazine propyl side chains | Anticancer activity | nih.govnih.gov |

| N-methylpiperazine propyl NDI derivatives | Modified spacer and cationic groups | Sub-micromolar activity against Trypanosoma brucei and Leishmania major | nih.govnih.gov |

| QN-302 and analogues | Pendant side chains residing in G-quadruplex grooves | High potency in pancreatic ductal adenocarcinoma (PDAC) cells |

SAR in Kinesin Spindle Protein Inhibition

The kinesin spindle protein (KSP) is a crucial motor protein involved in mitosis, making it an attractive target for anticancer therapies. The structure-activity relationships of KSP inhibitors have been explored to enhance potency and improve drug-like properties.

In the development of KSP inhibitors based on a 2,4-diaryl-2,5-dihydropyrrole scaffold, the introduction of a basic side chain at the C2 position was found to be critical for activity. Specifically, the installation of an aminopropyl side chain leads to potent, water-soluble compounds. researchgate.net However, this basic amine can also render the molecule susceptible to cellular efflux by the P-glycoprotein (Pgp) transporter, a common mechanism of drug resistance. researchgate.net

Further SAR studies demonstrated that the basicity of the terminal amine is a key factor that can be modulated. By introducing fluorine atoms near the amine (β-fluorination), the pKa of the amine can be lowered. This modification was shown to reduce Pgp-mediated efflux while maintaining potent KSP inhibition, thereby improving efficacy in Pgp-overexpressing cancer cell lines. researchgate.net This highlights the strategic importance of the aminopropyl group, a core feature of this compound, in achieving potent KSP inhibition and overcoming drug resistance.

SAR in Antimalarial Agents

The this compound structure is related to the 1,4-bis(3-aminopropyl)piperazine (B145938) scaffold, which has been investigated as a replacement for the side chain of the traditional antimalarial drug chloroquine (B1663885). The goal of these studies is to develop agents active against chloroquine-resistant strains of Plasmodium falciparum.

In a series of 1,4-bis(3-aminopropyl)piperazine derivatives, the terminal amino groups were modified with various substituents to probe the structure-activity relationships. The research indicated that the nature of these substituents significantly impacts antimalarial activity. Key findings from these SAR studies include:

Replacement of the Quinoline Ring : Complete replacement of the 7-chloroquinoline (B30040) moiety of chloroquine with other aromatic and aliphatic groups attached to the bis(aminopropyl)piperazine core can yield compounds with potent antimalarial activity.

Nature of Terminal Substituents : Compounds with bulky, lipophilic groups on the terminal amines, such as diisobutyl substituents, showed high activity against chloroquine-resistant strains.

Linker Modification : Introduction of an amide linkage in the side chain, as opposed to an amine, resulted in a significant decrease in antimalarial activity. For example, amide derivatives were 40- to 130-fold less active than their amine counterparts.

Mechanism of Action : The most active compounds were those predicted to have high accumulation ratios in the parasite's acidic food vacuole and were potent inhibitors of β-hematin formation, mirroring the proposed mechanism of chloroquine.

These findings underscore the importance of the flexible diamine linker provided by the aminopropylpiperazine core in orienting the active groups and facilitating accumulation at the target site.

Biological Activity and Pharmacological Profiles

Derivatives incorporating the this compound scaffold have demonstrated a range of biological activities, from anticancer to antimicrobial effects.

Anticancer Activity

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, including many anticancer agents. Its versatile structure allows for modifications that can tune the pharmacological properties of a molecule. Piperazine derivatives have been investigated for their ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle.

For instance, series of 1,2,4-triazine (B1199460) derivatives bearing a piperazine amide moiety have been synthesized and evaluated for their anticancer activities against cell lines like MCF-7 (breast cancer). Several of these compounds demonstrated promising antiproliferative effects. Similarly, thiosemicarbazones containing a piperazine ring have been designed as potent and selective anticancer chelators that can inhibit the cell cycle at the G1/S phase and induce apoptosis.

Antiparasitic Activity, including Antimalarial Efficacy

As discussed in the SAR section, the aminopropylpiperazine scaffold is a key component in the design of novel antimalarial agents aimed at overcoming chloroquine resistance. A family of 1,4-bis(3-aminopropyl)piperazine derivatives demonstrated significant efficacy against a chloroquine-resistant (FcB1) strain of P. falciparum. The activity of these compounds is linked to their ability to inhibit β-hematin formation, a critical detoxification process for the malaria parasite. One of the most potent compounds in a studied series displayed an activity three times greater than that of chloroquine against a resistant strain, with a comparable selectivity index.

| Compound Type | Modification | Target | IC50 (nM) |

| Amine Series | 4-chlorobenzylamine substituent | P. falciparum (CQ-resistant) | 42 |

| Amine Series | 4-methoxybenzylamine substituent | P. falciparum (CQ-resistant) | 126 |

| Amide Series | 4-chlorophenylamide substituent | P. falciparum (CQ-resistant) | 5500 |

| Amide Series | 4-methoxyphenylamide substituent | P. falciparum (CQ-resistant) | 5000 |

This table presents selected data for derivatives of the related 1,4-bis(3-aminopropyl)piperazine scaffold to illustrate antimalarial efficacy.

Antimicrobial Properties

The this compound compound itself has been reported to possess antimicrobial properties, suggesting its potential as a candidate for the development of new antibiotics. guidechem.com The piperazine nucleus is a common feature in a variety of molecules screened for antimicrobial activity. Numerous studies have shown that piperazine derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. For example, various synthesized piperazine derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli. In one study, certain novel piperazine derivatives showed potent bactericidal activity, with one compound, RL-308, demonstrating a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against S. aureus and 2 µg/mL against Shigella flexneri. ijcmas.com

| Compound/Derivative Class | Bacterial Strain | Activity/MIC |

| N,N′-disubstituted piperazines | S. aureus | MIC = 16 µg/mL |

| N,N′-disubstituted piperazines | E. coli | MIC = 16 µg/mL |

| Novel Piperazine Derivative (RL-308) | S. aureus | MIC = 4 µg/mL |

| Novel Piperazine Derivative (RL-308) | Shigella flexneri | MIC = 2 µg/mL |

This table showcases the antimicrobial potential of the broader piperazine class of compounds.

Inhibition of Specific Enzymes and Receptors (e.g., CLK1, DYRK1A, CDK5, CK1, GSK3, Abl, PI3K)

The piperazine moiety is a common structural element in a vast number of kinase inhibitors due to its ability to form key interactions within kinase binding sites and its utility as a linker to improve solubility and pharmacokinetic properties. Many inhibitors targeting kinases such as PI3K, Abl, and DYRK1A incorporate a piperazine or methylpiperazine ring.

However, a review of the scientific literature does not provide specific evidence that the compound this compound itself is a direct or potent inhibitor of the specific enzymes listed (CLK1, DYRK1A, CDK5, CK1, GSK3, Abl, or PI3K). While many inhibitors of these targets contain piperazine scaffolds, the specific activity profile of this compound against this panel of kinases is not well-documented. Its primary role in this context remains that of a synthetic precursor or a fragment for the construction of more complex, highly substituted active pharmaceutical ingredients.

Anti-fibrotic Effects (e.g., Mefunidone)

The structural motif of this compound is a key component in the development of novel anti-fibrotic agents. A notable example is Mefunidone, a compound synthesized with this piperazine derivative, which has demonstrated significant therapeutic potential in pre-clinical studies. Mefunidone, chemically identified as 1-(4-((3-(4-methylpiperazin-1-yl) propyl)amino)benzyl)-5-(trifluoromethyl) pyridin-2(1H)-one, has shown promise in mitigating fibrotic processes in various organs. nih.gov

Research on Mefunidone has elucidated its efficacy in attenuating bleomycin-induced lung fibrosis in animal models. nih.gov In these studies, treatment with Mefunidone led to a significant reduction in lung fibrosis and collagen accumulation. nih.gov Furthermore, it was observed to inhibit the infiltration of inflammatory cells and lower the concentration of protein in bronchoalveolar lavage fluids, indicating a potent anti-inflammatory effect. nih.gov The anti-fibrotic activity of Mefunidone is further supported by in vitro studies where it was found to reduce the expression of fibronectin and α-smooth muscle actin, key markers of fibrosis, in normal human lung fibroblasts. nih.gov

The proposed mechanism for Mefunidone's anti-fibrotic action involves the suppression of key signaling pathways implicated in the pathogenesis of fibrosis. It has been shown to inhibit the transforming growth factor-beta (TGF-β)/Smad2 and mitogen-activated protein kinase (MAPK) pathways. nih.gov By downregulating these pathways, Mefunidone can effectively suppress the excessive accumulation of extracellular matrix, a hallmark of fibrotic diseases. nih.gov Additionally, Mefunidone has been reported to delay the progression of diabetic kidney disease and inhibit the epithelial-mesenchymal transition (EMT), a critical process in the development of fibrosis. nih.gov

Gene Delivery Applications

The unique chemical properties of this compound make it a valuable component in the design of non-viral gene delivery vectors. Specifically, it has been successfully utilized as an end-capping agent for a class of biodegradable polymers known as poly(β-amino ester)s (PBAEs). nih.govacs.orgacs.org These PBAEs are synthesized through a Michael addition reaction, and the incorporation of this compound at the polymer chain ends significantly enhances their gene delivery capabilities. nih.gov

The primary role of the this compound moiety in these PBAE constructs is to facilitate the electrostatic interaction with negatively charged DNA molecules. acs.orgacs.org This interaction allows for the condensation of DNA into stable nanoparticles, typically ranging in size from 80 to 180 nm, with a neutral to positive surface charge. acs.org These physical characteristics are crucial for protecting the genetic cargo from degradation and for promoting efficient intracellular delivery. acs.orgnih.gov

Polymers end-capped with this compound have demonstrated high transfection efficiency in various cell lines, including primary human glioblastoma cells. acs.orgacs.org The biodegradability of the PBAE backbone, coupled with the low cytotoxicity of the polymer and its degradation products, makes these systems an attractive alternative to viral vectors for gene therapy. acs.orgacs.org Furthermore, the versatility of PBAE synthesis allows for the creation of extensive libraries of polymers with tailored properties for specific gene delivery applications. nih.gov

Mechanism of Action Studies

DNA-Targeted Mechanisms (e.g., G-Quadruplex Ligands)

The this compound moiety has been identified as an effective side chain in the design of ligands that target G-quadruplex (G4) DNA structures. G-quadruplexes are non-canonical secondary structures formed in guanine-rich regions of DNA and are implicated in the regulation of key cellular processes, making them attractive targets for therapeutic intervention. The positively charged aminopropylpiperazine side chain can engage in electrostatic interactions with the phosphate (B84403) backbone of the G4 structure, contributing to the binding affinity and specificity of the ligand. rsc.org

The design of G4 ligands often involves a planar aromatic core that can interact with the G-tetrads of the quadruplex through π-π stacking interactions. The addition of flexible side chains, such as this compound, provides further stabilizing interactions with the grooves and loops of the G4 structure. Studies have shown that the nature of the side chain is critical for the molecular recognition of specific G4 topologies. The amino groups within the side chain can form hydrogen bonds with the G-quartets, enhancing the ligand's ability to discriminate between different nucleic acid structures. rsc.org

Cellular Uptake Mechanisms (e.g., Caveolae-mediated Endocytosis)

While direct studies on the cellular uptake of this compound are limited, its incorporation into larger polymer systems for gene delivery provides insights into its role in cellular entry. Poly(β-amino ester)s (PBAEs) end-capped with this moiety form nanoparticles that are internalized by cells. Research on the uptake mechanisms of PBAE polyplexes has identified caveolae-mediated endocytosis (CvME) as a major pathway for their internalization. nih.gov

One study investigating the uptake of PBAE nanoparticles in human breast cancer cells found that blocking CvME resulted in a significant decrease in cellular uptake, ranging from 60% to 90%. nih.gov This suggests that the physicochemical properties of the nanoparticles, influenced by the this compound end-capping, direct them towards this specific endocytic pathway. It is hypothesized that the interactions between the positively charged terminal groups of the polymer and the negatively charged domains of the cell membrane play a crucial role in initiating uptake via caveolae. acs.org

Impact on Bacterial Membrane Stability and Metabolic Processes

The piperazine moiety, a core component of this compound, is a well-established pharmacophore in the development of antimicrobial agents. Polymers and derivatives containing piperazine have demonstrated significant activity against a range of bacteria, and their mechanism of action often involves the disruption of the bacterial cell membrane. nih.gov The cationic nature of these compounds, particularly at physiological pH, facilitates electrostatic interactions with the negatively charged components of the bacterial cell wall and cytoplasmic membrane. nih.gov

This initial electrostatic attraction is followed by processes that compromise the integrity of the membrane, leading to increased permeability. nih.gov The disruption of the membrane barrier results in the leakage of essential intracellular components, such as ions and cytoplasmic fluid, which ultimately leads to bacterial cell death. nih.gov Transmission and scanning electron microscopy studies on piperazine-based antimicrobial polymers have provided visual evidence of this membrane-disrupting mechanism. nih.govresearchgate.net

Induction of Reactive Oxygen Species (ROS) Production

The involvement of this compound in G-quadruplex (G4) binding ligands suggests a potential role in the modulation of cellular reactive oxygen species (ROS) levels. G-rich DNA sequences, which form G4 structures, are known to be particularly susceptible to oxidative damage by ROS. nih.gov The binding of a ligand to a G4 structure can alter the local DNA environment and potentially influence its interaction with ROS or ROS-generating species.

While direct evidence of ROS induction by ligands featuring a this compound side chain is not yet established, the interplay between G4s and ROS is an active area of research. nih.gov It is known that ROS can influence the formation and stability of G4 structures, and conversely, the presence of G4s can impact cellular redox homeostasis. nih.gov Therefore, ligands that stabilize G4 structures could indirectly affect ROS levels by modulating the biological processes in which these structures are involved. Further investigation is required to determine if the binding of such ligands to G4 DNA can directly lead to an increase in ROS production.

Inhibition of Beta-Hematin Formation

The formation of hemozoin (β-hematin) is a critical detoxification pathway for the malaria parasite, Plasmodium falciparum, which digests hemoglobin within its acidic food vacuole, releasing toxic free heme. Inhibition of this process is a validated mechanism of action for several antimalarial drugs.

While direct studies on this compound are limited, research on the closely related scaffold, 1,4-bis(3-aminopropyl)piperazine, provides significant insight into the potential role of this chemical moiety. A study focused on derivatives of 1,4-bis(3-aminopropyl)piperazine demonstrated their activity against chloroquine-resistant P. falciparum and as inhibitors of β-hematin formation. nih.govresearchgate.netresearchgate.net The hypothesis is that these compounds, like the known antimalarial chloroquine, accumulate in the parasite's acidic vacuole and interfere with heme crystallization. researchgate.net

In this study, various aromatic groups were attached to the N¹,N¹-diisobutyl-1,4-bis(3-aminopropyl)piperazine core. The resulting compounds showed a correlation between their ability to inhibit β-hematin formation, their predicted accumulation in the parasite's vacuole, and their ultimate antimalarial activity. researchgate.netresearchgate.net The most potent compound in the series was three times more effective than chloroquine against a resistant strain, highlighting the potential of the aminopropyl-piperazine scaffold in developing new antimalarials that target heme detoxification. researchgate.net

| Compound | Antimalarial IC₅₀ (nM) vs. P. falciparum (CQ-resistant) | β-Hematin Formation IC₅₀ (mM) |

|---|---|---|

| Derivative 8 (benzimidazole) | 1233 | 53% inhibition at 0.2 mM |

| Derivative 9 (naphthyl) | 18 | 44.3 |

| Derivative 11 (phenyl) | 454 | 119.2 |

| Chloroquine (Reference) | 100 | 21.6 |

Prodrug Design and Optimization

The piperazine moiety is a common scaffold in drug design, often used to improve the pharmacokinetic properties of a molecule. nih.gov Prodrug strategies frequently employ such groups to enhance solubility, permeability, and stability.

Design of Artemisinin (B1665778) Prodrugs

Artemisinin and its derivatives are cornerstone antimalarial drugs. Molecular hybridization, which involves combining artemisinin with other pharmacologically active scaffolds, is a common strategy to create novel compounds with enhanced or dual activity. nih.gov Piperazine-containing linkers have been successfully used to create artemisinin hybrids with potent anticancer activity. nih.govrsc.orgrsc.orgnih.gov For instance, studies have shown that hybrids connecting artemisinin to other molecules via a piperazine linker can exhibit significantly improved cytotoxicity against cancer cell lines compared to the parent drug, dihydroartemisinin (B1670584). nih.gov While these studies establish the utility of the piperazine core in creating artemisinin prodrugs or hybrids, specific research detailing the use of this compound for this purpose is not extensively documented in the reviewed literature.

Strategies for Enhanced Drug Permeation and Bioavailability

A significant challenge in drug delivery is overcoming biological membranes to reach the target site. The chemical properties of this compound make it a valuable component for systems designed to enhance permeation. Its amine groups are readily protonated at physiological pH, creating a positive charge that can interact with negatively charged cell membranes.

This principle has been applied in the field of non-viral gene delivery. Researchers have synthesized poly(β-amino ester) (PBAE) polymers end-capped with this compound. acs.orgnih.gov These cationic polymers are capable of electrostatically interacting with and condensing anionic DNA molecules into nanoparticles. acs.org This formulation protects the DNA and facilitates its entry into cells. This strategy has been shown to be effective for gene delivery to challenging cell types, including primary human glioblastoma cells, demonstrating that the incorporation of the this compound moiety can be a successful strategy for enhancing the intracellular delivery of large macromolecules. acs.org

Prodrugs to Improve Metabolic Stability

An ideal prodrug must remain stable until it reaches its target, where it should efficiently convert to the active parent drug. The chemical stability of a prodrug is crucial for its effectiveness. While piperazine-based compounds are widely studied, and their metabolism can be complex, involving various cytochrome P450 (CYP) isoenzymes researchgate.net, specific studies employing this compound as a promoiety with the explicit goal of improving the metabolic stability of a parent drug are not well-documented in the available literature. General prodrug design principles suggest that modifying a drug with a linker can alter its susceptibility to metabolic enzymes, but specific data for this compound is lacking. nih.gov

Preclinical Development and Therapeutic Potential

Evaluation in Experimental Disease Models

The therapeutic potential of systems incorporating this compound has been evaluated in preclinical models, particularly in the context of cancer gene therapy. Glioblastoma, an aggressive brain tumor, is a challenging target for conventional therapies. researchgate.net

In one key study, a biodegradable, multilayered film was developed for localized gene delivery. acs.org This system was constructed using a poly(β-amino ester) that was specifically end-capped with this compound. The resulting polymer was used to create a surface designed for the sustained release of DNA. When evaluated in an experimental model using primary human glioblastoma cells, this system demonstrated the ability to release DNA over a 24-hour period, leading to high levels of exogenous gene expression in the cancer cells. acs.org This work highlights the compound's utility in creating advanced drug delivery systems and demonstrates its potential in treating diseases like glioblastoma in a preclinical setting. acs.orgresearchgate.net

Gene Therapy for Glioblastoma

Glioblastoma is an aggressive and challenging-to-treat primary brain tumor. nih.gov Gene therapy represents a promising experimental treatment strategy for this disease, but it requires safe and effective vectors to deliver therapeutic genes to cancer cells. nih.gov Non-viral vectors, such as those based on biodegradable polymers, are an area of intense research due to safety concerns associated with viral methods. nih.gov

In this context, this compound (also referred to as E7 in some research) serves as a critical "end-capping" agent in the synthesis of a class of biodegradable polymers known as poly(β-amino esters) (PBAEs). acs.orgnih.gov These polymers are designed to condense and protect DNA, forming nanoparticles that can transfect tumor cells. nih.gov

A specific PBAE, created from poly(1,4-butanediol diacrylate-co-4-amino-1-butanol), is end-capped with this compound. acs.org This particular design is advantageous for several reasons:

DNA Interaction : The polymer is capable of electrostatically interacting with anionic molecules like DNA, which is essential for forming the gene delivery nanoparticles. acs.org

Biocompatibility : The resulting polymer is biodegradable and exhibits low cytotoxicity, which are crucial features for clinical applications. acs.org

Sustained Release : Researchers have developed a DNA release system using these polymers that allows for the sustained release of DNA over 24 hours. acs.org

High Efficacy : This system has demonstrated high exogenous gene expression in primary human glioblastoma cells. acs.org

The combination of this specific PBAE with other electrospun polymers is being explored to create multilayered films that are promising for DNA release and intracellular delivery from a surface, further enhancing their therapeutic potential. acs.org Studies have shown that PBAE-based nanoparticles can achieve transfection efficiencies of up to 60.6 ± 5% in primary glioblastoma cells under normal serum conditions. nih.gov

| Component | Function | Reference |

|---|---|---|

| Poly(1,4-butanediol diacrylate-co-4-amino-1-butanol) | Base biodegradable polymer backbone | acs.org |

| This compound | End-capping agent providing DNA binding capability and favorable biocompatibility | acs.orgnih.gov |

| Therapeutic DNA (e.g., pHSV-tk plasmid) | The genetic material to be delivered to the tumor cells for a therapeutic effect | nih.gov |

Treatment of Idiopathic Pulmonary Fibrosis and Kidney Disease

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal interstitial lung disease characterized by the formation of scar tissue in the lungs. nih.gov Current therapeutic strategies have limited efficacy. Research into new treatments for IPF and various kidney diseases often involves targeting pathways related to fibrosis and inflammation. However, based on available scientific literature, there are no specific studies or developed agents that utilize this compound for the treatment of idiopathic pulmonary fibrosis or kidney disease. The research in these areas is focused on other classes of compounds and different biological targets. nih.govnih.gov

Development of Novel Antimicrobial Agents

The rise of multidrug-resistant microorganisms presents a significant global health challenge, necessitating the development of new antimicrobial agents. researchgate.net The piperazine ring is a well-established "privileged structure" in medicinal chemistry, found in numerous marketed drugs, including antibiotics. nih.gov The compound this compound itself has been noted to possess antimicrobial properties, making it a candidate for the development of new antibiotics. guidechem.com

Research has focused extensively on creating novel piperazine derivatives to combat bacterial and fungal infections. researchgate.netnih.gov Synthetic strategies involve modifying the piperazine core to enhance its potency and spectrum of activity. While studies may not always use this compound as the direct starting material, the findings for related piperazine derivatives highlight the antimicrobial potential of this chemical family.

Key findings from studies on various piperazine derivatives include:

Broad-Spectrum Activity : Different derivatives have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Potent Efficacy : Some synthesized compounds have demonstrated significant antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netmdpi.com

Mechanism of Action : The antimicrobial action of piperazine polymers often involves electrostatic interaction between the positively charged polymer and the negatively charged microbial cell wall, leading to cell lysis and death. nih.gov

| Derivative Class | Target Microorganisms | Observed Activity | Reference |

|---|---|---|---|

| N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole | E. coli (Gram-negative) | Significant activity, higher than the reference antibiotic gentamycin in some cases | mdpi.com |

| 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives | S. aureus (Gram-positive), E. coli (Gram-negative) | Some compounds found to be highly active against both Gram-positive and Gram-negative bacteria | researchgate.net |

| Piperazine-based polymers | E. coli, S. aureus, M. smegmatis, C. albicans | Efficient antimicrobial activity via cell wall disruption | nih.gov |

The continued exploration of piperazine-based compounds, including derivatives of this compound, represents a promising avenue for the discovery of next-generation antimicrobial drugs. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These ab initio methods solve the Schrödinger equation to determine the electronic structure of a molecule, from which various properties can be derived.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly useful for optimizing the geometry of molecules and elucidating reaction mechanisms such as protonation.

In a study on the closely related compound, 1-amino-4-methylpiperazine (B1216902), DFT calculations were employed to optimize the geometries of the amine at each protonation step. This approach helps in understanding the protonation mechanism, which is crucial for applications like CO2 capture. The calculations can determine which nitrogen atom in the molecule is preferentially protonated, based on the stability of the resulting conjugate acid. For 1-(3-Aminopropyl)-4-methylpiperazine, which has three nitrogen atoms (a primary amine, and two tertiary amines within the piperazine (B1678402) ring), DFT could similarly be used to predict the sequence of protonation. The geometry optimization would provide the most stable three-dimensional structure of the neutral molecule and its mono-, di-, and tri-protonated forms. Furthermore, analysis of the bond lengths, particularly the N-H bonds formed upon protonation, can offer insights that correlate with the experimentally determined basicity of each nitrogen atom.

The dissociation constant (pKa) is a critical parameter that quantifies the acidity or basicity of a compound in solution. Computational methods can be employed to predict pKa values, which is particularly useful when experimental determination is challenging.

For amines, including piperazine derivatives, computational models like the Perrin–Dempsey–Serjeant (PDS) model have been used to predict pKa values. While direct computational prediction of the pKa for this compound is not extensively reported in the literature, studies on analogous compounds provide a framework. For instance, the pKa values for 1-amino-4-methylpiperazine have been both experimentally measured and computationally predicted. Such studies often involve calculating the Gibbs free energy of protonation in the gas phase and then applying a solvation model to account for the effect of the solvent. The accuracy of these predictions is highly dependent on the level of theory and the solvation model used.

Table 1: Predicted pKa values for amines of similar structure (Note: The following table is illustrative of typical data obtained from such studies and is based on findings for structurally related compounds, as specific data for this compound is not readily available in the cited literature.)

| Compound | Predicted pKa1 | Predicted pKa2 | Method |

| 1-Amino-4-methylpiperazine | 9.85 | 5.21 | PDS Model |

| Piperazine | 9.73 | 5.35 | Experimental |

| 1-Methylpiperazine (B117243) | 9.17 | 4.75 | Experimental |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to study the interaction of a small molecule (ligand) with a larger molecule, typically a protein (receptor). These methods are central to drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in virtual screening and for understanding the structural basis of a ligand's biological activity. While specific docking studies involving this compound are not prominent in the literature, the piperazine scaffold is a common moiety in many biologically active compounds.

For instance, studies on various piperazine derivatives have utilized molecular docking to investigate their binding modes with targets such as HIV-1 gp120 envelope protein and the renin enzyme. nih.govopenpharmaceuticalsciencesjournal.com These studies reveal that the piperazine ring can engage in crucial interactions within the binding pocket of a protein, including hydrogen bonds and van der Waals interactions. The aminopropyl and methyl substituents on this compound would further influence its binding affinity and selectivity for a particular protein target. A hypothetical docking study of this compound would involve placing it into the active site of a protein and scoring the different poses based on the predicted binding energy.

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Molecular dynamics (MD) simulations can be used to explore the conformational space of a molecule over time, providing insights into its flexibility and the relative energies of different conformers.

For piperazine derivatives, conformational flexibility can be critical for their ability to bind to a receptor. nih.gov The piperazine ring typically exists in a chair conformation, but ring inversion and the rotation of substituents can lead to various low-energy structures. rsc.orgrsc.org MD simulations can model these dynamic processes and help in understanding how the molecule might adapt its shape to fit into a binding site. The energetic landscape, which maps the potential energy of the molecule as a function of its conformational coordinates, can be generated from these simulations. This landscape would reveal the most probable conformations and the pathways for conformational change for this compound.

Cheminformatics and QSAR Modeling

Cheminformatics applies computational and informational techniques to a broad range of chemical problems. Quantitative Structure-Activity Relationship (QSAR) modeling is a key area of cheminformatics that aims to correlate the chemical structure of a series of compounds with their biological activity.

QSAR models are mathematical equations that relate molecular descriptors (numerical representations of molecular properties) to a specific activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules.

While no specific QSAR models for this compound were identified in the reviewed literature, numerous studies have developed QSAR models for various classes of piperazine derivatives. openpharmaceuticalsciencesjournal.comnih.govnih.gov For example, QSAR studies on piperazine derivatives with antidepressant or renin inhibitory activity have identified key molecular descriptors that influence their potency. openpharmaceuticalsciencesjournal.comnih.govresearchgate.net These descriptors can be constitutional (e.g., molecular weight, number of oxygen atoms), electronic (e.g., HOMO energy, dipole moment), or topological (e.g., connectivity indices). openpharmaceuticalsciencesjournal.comnih.gov

If this compound were to be included in a QSAR study, its molecular descriptors would be calculated and used as input for the model. The model could then predict its activity for a given biological endpoint, based on the established relationship between the descriptors and the activity of the other compounds in the training set.

Predictive Models for Biological Activity

Predictive modeling is a cornerstone of computational drug discovery, aiming to forecast the biological activity of chemical compounds before they are synthesized and tested. nih.gov These models are built by identifying mathematical relationships between the structural or physicochemical properties of molecules and their observed biological effects. mdpi.com

A primary method in this field is the Quantitative Structure-Activity Relationship (QSAR) analysis. patsnap.com QSAR models are developed by correlating variations in the biological activity of a series of compounds with changes in their molecular descriptors. mdpi.com These descriptors can be categorized into several types:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D structure, including topological indices, connectivity indices, and counts of specific functional groups. mdpi.com

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape and volume.

Quantum-Chemical Descriptors: Properties derived from quantum mechanics calculations, like orbital energies (HOMO, LUMO), electrostatic potentials, and partial charges, which describe the electronic properties of the molecule. semanticscholar.org

For a series of analogs based on the this compound scaffold, a QSAR model would be constructed by first synthesizing and testing the compounds for a specific biological activity (e.g., inhibition of a target enzyme). Then, a wide range of molecular descriptors for each analog would be calculated. Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that best describes the relationship between the descriptors and the activity. semanticscholar.orgresearchgate.net This resulting model can then be used to predict the activity of new, unsynthesized derivatives, guiding chemists to focus on the most promising candidates. mdpi.com

Table 1: Examples of Molecular Descriptors Used in Predictive QSAR Models

This table illustrates the types of descriptors that would be calculated for a series of hypothetical analogs of this compound to build a predictive model for biological activity.

| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Affects membrane permeability and binding to hydrophobic pockets. |

| Topological | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Relates to hydrogen bonding potential and membrane transport. semanticscholar.org |

| Electronic | Dipole Moment | A measure of the net molecular polarity. | Influences non-covalent interactions with the biological target. semanticscholar.org |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| Structural | Number of Rotatable Bonds | The count of bonds that allow free rotation. | Influences conformational flexibility and binding entropy. semanticscholar.org |

Virtual Screening and Lead Optimization

Virtual screening and lead optimization are sequential computational processes that play a critical role in identifying and refining drug candidates. patsnap.com These techniques are particularly valuable for exploring the potential of scaffolds like piperazine, which is a common fragment in many biologically active compounds. researchgate.netresearchtrend.net

Virtual Screening

Virtual screening (VS) involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. researchgate.netctu.edu.vn This process filters vast virtual libraries, which can contain millions of compounds, down to a manageable number for experimental validation. cambridge.org There are two primary approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional structure of the biological target, which is typically obtained through techniques like X-ray crystallography or NMR spectroscopy. mdpi.com The core of SBVS is molecular docking, where computational algorithms predict the preferred orientation (pose) and binding affinity of a ligand within the target's binding site. ctu.edu.vn For a target protein, a library of compounds containing the this compound moiety could be docked into its active site to predict which derivatives have the most favorable interactions.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach relies on the knowledge of other molecules (ligands) that are known to bind to the target. mdpi.com A model, or pharmacophore, is built based on the shared structural features of these known active ligands. This pharmacophore represents the essential steric and electronic features required for binding. This model is then used to search virtual libraries for new compounds that match these features.

Lead Optimization

Once a "hit" compound is identified through screening, the lead optimization phase begins. The goal is to chemically modify the hit compound to improve its properties, transforming it into a viable drug candidate. nih.gov This involves enhancing its potency, selectivity, and pharmacokinetic profile (ADMET - absorption, distribution, metabolism, excretion, and toxicity). patsnap.comresearchgate.net